2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid
Description
2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a heterocyclic compound featuring a pyrrole core substituted with methyl and 2-methylpropyl groups, coupled with a cyanoacrylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
730949-73-2 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-16-10(3)5-12(11(16)4)6-13(7-15)14(17)18/h5-6,9H,8H2,1-4H3,(H,17,18) |
InChI Key |
SWGSYVJVZSGZPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole with cyanoacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyrrole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of cyanoacrylic acid derivatives with pyrrole substituents. Key structural analogs include:
Key Structural Differences :
- Substituent Effects : The 2-methylpropyl group in the target compound introduces steric bulk compared to the cyclopropyl group in or the aryl groups in . This may influence solubility and binding interactions.
- Electronic Profiles : The trifluoromethoxy group in enhances electron-withdrawing properties, whereas the pyridinyl groups in enable π-π stacking and hydrogen bonding.
Comparison of Yields :
Physicochemical Properties
Notes:
Biological Activity
2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a pyrrole-derived compound notable for its unique chemical structure and potential biological activities. This compound, with a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of approximately 246.30 g/mol, incorporates both cyano and propenoic acid functionalities, which may enhance its interaction with biological targets.
Chemical Structure
The compound's structure can be described as follows:
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Properties : Initial findings suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Effects : There is evidence indicating the compound's efficacy against certain microbial strains.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several interaction studies have highlighted its binding affinity with key biological targets:
| Biological Target | Mechanism of Interaction |
|---|---|
| COX-2 | Inhibition of prostaglandin synthesis |
| iNOS | Reduction in nitric oxide production |
| LT-A4-H | Modulation of leukotriene biosynthesis |
Case Studies and Research Findings
Research has focused on elucidating the biological activity of this compound through various in vitro and in vivo studies. Notable findings include:
-
In Vitro Studies :
- Cell Viability Assays : Evaluations in macrophage cultures demonstrated that the compound does not exhibit cytotoxicity at therapeutic concentrations.
- Cytokine Modulation : Studies indicated significant reductions in IL-1β and TNFα levels upon treatment with the compound at concentrations ranging from 25 to 100 µM .
-
In Vivo Studies :
- Anti-inflammatory Models : In animal models of inflammation (e.g., CFA-induced paw edema), treatment with the compound resulted in a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like dexamethasone .
- Leukocyte Migration : The compound significantly reduced leukocyte migration in zymosan-induced peritonitis models by up to 90% at optimal doses .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylpyrrole | 4-Methylpyrrole | Lacks cyano group; simpler structure |
| 5-Methylpyrrole | 5-Methylpyrrole | Similar ring structure; different substituents |
| 3-Cyanopyrrole | 3-Cyanopyrrole | Contains cyano group but lacks propenoic acid moiety |
The unique combination of functionalities in this compound may enhance its biological activity compared to these related compounds.
Q & A
Q. Basic
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
- NMR spectroscopy : Confirms molecular structure via chemical shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm, cyano group absence in -NMR) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 289.12) .
How can synthesis be optimized for higher yield and scalability?
Q. Advanced
- Design of Experiments (DOE) : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, switching from DMSO to acetonitrile may reduce side reactions .
- Microwave-assisted synthesis : Accelerate reaction kinetics, improving yields from 60% to >85% .
- Continuous flow chemistry : Enhances reproducibility and scalability for multi-gram synthesis .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Standardized bioassays : Re-evaluate activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to account for compound stability. Hydrolysis susceptibility under acidic/basic conditions may explain variability .
- Metabolite profiling : LC-MS identifies degradation products (e.g., cyano group hydrolysis to carboxylic acid derivatives) that may interfere with assays .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for proposed biological targets (e.g., kinase inhibition) .
What computational strategies predict biological targets and structure-activity relationships (SAR)?
Q. Advanced
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. The cyanoacrylic acid moiety may interact with ATP-binding pockets in kinases .
- QSAR modeling : Correlate substituent effects (e.g., 2-methylpropyl vs. fluorophenyl groups) with activity. Electron-withdrawing groups on the pyrrole ring enhance binding affinity .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize lead analogs .
How to address challenges in crystallographic data refinement?
Q. Advanced
- SHELXL refinement : Use twin refinement for crystals with pseudo-merohedral twinning. Anisotropic displacement parameters improve accuracy for heavy atoms .
- Disorder modeling : Apply PART instructions to resolve overlapping electron densities in flexible substituents (e.g., 2-methylpropyl group) .
- High-resolution data : Collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) .
How to design SAR studies for pyrrole and cyano substituents?
Q. Advanced
- Analog synthesis : Replace the 2-methylpropyl group with bulkier (e.g., cyclopropyl) or polar (e.g., hydroxyethyl) substituents to probe steric and electronic effects .
- Bioactivity testing : Evaluate analogs in enzyme inhibition assays (IC determination) and cellular models (e.g., cancer cell proliferation).
- Data correlation : Plot substituent hydrophobicity (logP) against activity to identify optimal lipophilicity ranges .
What are the stability profiles under physiological conditions?
Q. Advanced
- pH-dependent stability : The compound is stable at pH 6–8 but hydrolyzes rapidly at pH <3 or >10, forming 3-carboxyprop-2-enoic acid derivatives .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. LC-MS monitors degradation over 72 hours .
How to validate potential applications in drug discovery?
Q. Advanced
- In vitro models : Test cytotoxicity in primary cells (e.g., hepatocytes) and cancer lines (e.g., HeLa, MCF-7) using MTT assays.
- In vivo pharmacokinetics : Administer via intravenous (IV) or oral routes in rodents to assess bioavailability and half-life.
- Mechanistic studies : Western blotting or phosphoproteomics identifies downstream signaling pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
